molecular formula C18H21FN2O B3249776 N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide CAS No. 197177-82-5

N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide

Cat. No.: B3249776
CAS No.: 197177-82-5
M. Wt: 300.4 g/mol
InChI Key: KHPWTABQRQBCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide (CAS: 197177-82-5) is a pyridine-containing pivalamide derivative with the molecular formula C₁₈H₂₁FN₂O. It has an average molecular mass of 300.377 g/mol and a monoisotopic mass of 300.163792 g/mol . The compound features a 4-ethyl-3-fluoropyridine moiety attached to a phenyl ring, which is further substituted with a pivalamide (2,2-dimethylpropanamide) group. This structure positions it as a versatile intermediate in organic synthesis, particularly in lithiation reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

N-[2-(4-ethyl-3-fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-5-12-10-11-20-16(15(12)19)13-8-6-7-9-14(13)21-17(22)18(2,3)4/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPWTABQRQBCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1)C2=CC=CC=C2NC(=O)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide typically involves the reaction of 4-ethyl-3-fluoropyridine with 2-aminophenylpivalamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pivalamide Derivatives

Compound Name Substituents on Pyridine/Phenyl Rings Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Ethyl, 3-fluoro on pyridine C₁₈H₂₁FN₂O 300.38 Pivalamide, Fluoropyridine
N-(3-Iodopyridin-2-yl)pivalamide 3-Iodo on pyridine C₁₀H₁₃IN₂O 308.13 Pivalamide, Iodopyridine
N-(5-Chloro-2-(3,3,3-trifluoropropenyl)phenyl)pivalamide 5-Chloro, trifluoropropenyl on phenyl C₁₄H₁₄ClF₃N₂O 342.72 Pivalamide, Trifluoropropenyl
N-(2',4-dimethyl-[1,1'-biphenyl]-3-yl)pivalamide 2',4-Dimethyl on biphenyl C₂₀H₂₄N₂O 308.42 Pivalamide, Biphenyl
N-(2-Bromopyridin-3-yl)pivalamide 2-Bromo on pyridine C₁₀H₁₃BrN₂O 273.13 Pivalamide, Bromopyridine

Key Observations :

  • Halogenation : The target compound’s 3-fluoro group contrasts with bromo or iodo substituents in analogs (e.g., ). Fluorine’s electronegativity enhances metabolic stability and binding interactions, whereas halogens like iodine or bromine are bulkier, influencing steric effects in reactions .

Table 2: Lithiation Behavior of Pivalamide Derivatives

Compound Name Lithiation Conditions Reaction Outcome Reference
N-(2-(4-Ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide Not reported in evidence Likely competes between side-chain and ring lithiation (analogous to )
N-[2-(4-Methoxyphenyl)ethyl]pivalamide n-BuLi, -20°C to 0°C Ring-selective substitution (e.g., phenol adducts in 58–92% yield)
Urea vs. Pivalamide Derivatives Standard lithiation Urea: Exclusive ring lithiation; Pivalamide: Competitive side-chain/ring lithiation

Key Observations :

  • The pivalamide group acts as a directing group, but its steric bulk (due to tert-butyl) can lead to competitive lithiation pathways compared to less hindered analogs like ureas .
  • Temperature and base selection (e.g., n-BuLi vs. t-BuLi) significantly alter regioselectivity, as seen in .

Physicochemical Properties

Table 3: Melting Points and Yields of Fluorinated Pivalamides

Compound Name Melting Point (°C) Synthesis Yield (%)
N-[5-Methyl-2-(trifluoropropenyl)phenyl]pivalamide 93–94 78
N-[5-Chloro-2-(trifluoropropenyl)phenyl]pivalamide 187–188 41
Target Compound Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase melting points due to enhanced intermolecular forces.
  • Higher yields (e.g., 78% for methyl-substituted derivatives) suggest that alkyl groups improve reaction efficiency compared to halogens.

Biological Activity

N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide is a synthetic compound with a molecular formula of C18H21FN2O, which has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound is synthesized through the reaction of 4-ethyl-3-fluoropyridine with 2-aminophenylpivalamide. The synthesis typically requires specific solvents and catalysts to facilitate the formation of the amide bond. Its structural features, particularly the fluorinated pyridine ring, suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

This compound's mechanism involves its interaction with specific enzymes and receptors. The fluorinated pyridine can modulate enzyme activity, potentially affecting various biochemical pathways. Research indicates that compounds with similar structures can inhibit key signaling pathways associated with cancer proliferation and inflammation .

Antitumor Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor effects. For instance, a study on related small molecule antagonists showed a 55% reduction in cell viability in aggressive breast cancer cell lines at concentrations as low as 10 µM .

Table 1: Antitumor Effects of Related Compounds

CompoundCell LineConcentration (µM)Viability Reduction (%)
(±)-25MDA-MB-2311055
(±)-25MDA-MB-2312047

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Studies indicate that similar pivalamide derivatives can inhibit pro-inflammatory cytokines, providing a pathway for therapeutic intervention in inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable solubility profiles and metabolic stability, which are essential for effective drug formulation. Toxicological assessments have shown that derivatives do not exhibit significant adverse effects at therapeutic doses .

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy : A systematic study involving xenograft models demonstrated that related compounds significantly inhibited tumor growth without notable toxicity to host organisms .
  • Anti-inflammatory Mechanisms : Research has indicated that pivalamide derivatives can modulate immune responses by inhibiting NF-kB signaling pathways, which are critical in the inflammatory response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.